molecular formula C17H9Cl4N5O4 B4994784 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine

Cat. No.: B4994784
M. Wt: 489.1 g/mol
InChI Key: OEYGOTSRVRRMRS-UHFFFAOYSA-N
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Description

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine is a complex organic compound characterized by its unique structure, which includes two dichlorophenyl groups and two nitro groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the dichlorophenyl and nitro groups. One common method involves the nitration of a pyridine derivative, followed by the substitution of the nitro groups with dichlorophenylamine under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of diamines or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and dichlorophenyl groups can interact with active sites on proteins, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-N,6-N-bis(2,5-dichlorophenyl)pyridine-2,6-diamine: Lacks the nitro groups, resulting in different reactivity and applications.

    2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-dicarboxamide: Contains carboxamide groups instead of amine groups, leading to different chemical properties.

Uniqueness

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine is unique due to the presence of both nitro and dichlorophenyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl4N5O4/c18-8-1-3-10(20)12(5-8)22-16-14(25(27)28)7-15(26(29)30)17(24-16)23-13-6-9(19)2-4-11(13)21/h1-7H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYGOTSRVRRMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=C(C=C(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl4N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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